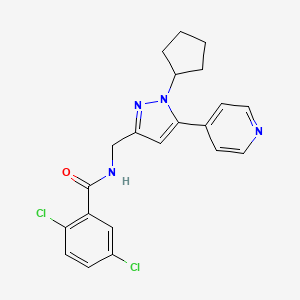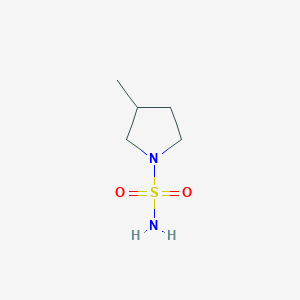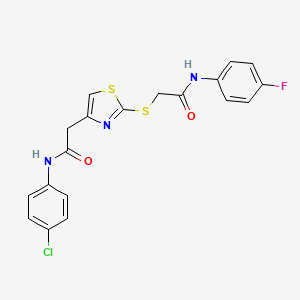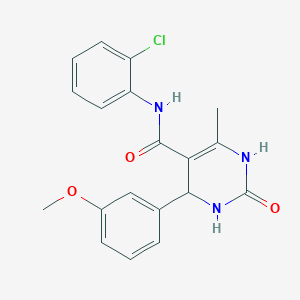![molecular formula C9H11ClF3NO B2588897 2-Chloro-1-[4-(trifluoromethyl)-1,2,3,6-tetrahydropyridin-1-yl]propan-1-one CAS No. 1600231-09-1](/img/structure/B2588897.png)
2-Chloro-1-[4-(trifluoromethyl)-1,2,3,6-tetrahydropyridin-1-yl]propan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of 2-Chloro-1-[4-(trifluoromethyl)-1,2,3,6-tetrahydropyridin-1-yl]propan-1-one can be achieved through several synthetic routes. One common method involves the reaction of 4-(trifluoromethyl)-1,2,3,6-tetrahydropyridine with 2-chloropropanone under specific reaction conditions . Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity.
Análisis De Reacciones Químicas
2-Chloro-1-[4-(trifluoromethyl)-1,2,3,6-tetrahydropyridin-1-yl]propan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines, depending on the reagents used.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common reagents used in these reactions include sodium hydride, palladium catalysts, and various organic solvents. The major products formed depend on the specific reaction and conditions employed.
Aplicaciones Científicas De Investigación
2-Chloro-1-[4-(trifluoromethyl)-1,2,3,6-tetrahydropyridin-1-yl]propan-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Mecanismo De Acción
The mechanism of action of 2-Chloro-1-[4-(trifluoromethyl)-1,2,3,6-tetrahydropyridin-1-yl]propan-1-one involves its interaction with molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to specific enzymes or receptors, influencing its biological activity . The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
2-Chloro-1-[4-(trifluoromethyl)-1,2,3,6-tetrahydropyridin-1-yl]propan-1-one can be compared with other similar compounds, such as:
2-Chloro-1-(4-(trifluoromethyl)-2-(trifluoromethylthio)phenyl)propan-1-one: This compound also features a trifluoromethyl group but has different substituents, leading to distinct properties and applications.
1-(4-(4-chlorophenoxy)-2-(trifluoromethyl)phenyl)ethanone: Another compound with a trifluoromethyl group, used in different industrial applications.
Propiedades
IUPAC Name |
2-chloro-1-[4-(trifluoromethyl)-3,6-dihydro-2H-pyridin-1-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClF3NO/c1-6(10)8(15)14-4-2-7(3-5-14)9(11,12)13/h2,6H,3-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGYPPWPKEVRJCM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCC(=CC1)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClF3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[1-(benzenesulfonyl)piperidin-2-yl]-N-(5-chloro-2-methoxyphenyl)acetamide](/img/structure/B2588816.png)

![N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2588819.png)

![N-(1-cyanocyclopentyl)-2-[(3-oxobutan-2-yl)sulfanyl]acetamide](/img/structure/B2588821.png)

![1-(2-(4-fluorophenyl)-2-oxoethyl)-3-(pyridin-2-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2588824.png)

![2-(3-methylphenoxy)-1-[4-(2-methylpropanesulfonyl)piperidin-1-yl]ethan-1-one](/img/structure/B2588827.png)
![4-[(2E)-3-(4-nitrophenyl)prop-2-enoyl]morpholine](/img/structure/B2588828.png)


![2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(2-chlorobenzyl)acetamide](/img/structure/B2588837.png)
